molecular formula C25H36O6 B14420395 3-Monoacetyldigoxigenin CAS No. 80680-86-0

3-Monoacetyldigoxigenin

Cat. No.: B14420395
CAS No.: 80680-86-0
M. Wt: 432.5 g/mol
InChI Key: BRPTXGUNXVNFHJ-KDLVOSJUSA-N
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Description

3-Monoacetyldigoxigenin is a derivative of digoxigenin, a cardenolide steroid that is commonly used in molecular biology as a non-radioactive labeling agent. Digoxigenin itself is derived from the foxglove plant (Digitalis species) and is known for its high specificity in binding to anti-digoxigenin antibodies, making it a valuable tool in various biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Monoacetyldigoxigenin typically involves the acetylation of digoxigenin. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale acetylation reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Monoacetyldigoxigenin can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the acetyl group or other functional groups.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated compounds.

Scientific Research Applications

3-Monoacetyldigoxigenin has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other digoxigenin derivatives.

    Biology: Employed in labeling nucleic acids for hybridization assays.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the development of biosensors and other analytical devices.

Mechanism of Action

The mechanism of action of 3-Monoacetyldigoxigenin involves its binding to specific antibodies. This binding is highly specific due to the unique structure of the digoxigenin moiety. The molecular targets include nucleic acids and proteins that have been labeled with digoxigenin, allowing for their detection and quantification in various assays.

Comparison with Similar Compounds

Similar Compounds

    Digoxigenin: The parent compound, used widely in molecular biology.

    Digitoxigenin: Another cardenolide with similar properties but different functional groups.

    Digoxin: A cardiac glycoside used in medicine, structurally related but with additional sugar moieties.

Uniqueness

3-Monoacetyldigoxigenin is unique due to its acetyl group, which can influence its reactivity and binding properties. This modification can enhance its utility in specific applications where altered binding characteristics are desirable.

Properties

CAS No.

80680-86-0

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

[(3S,5R,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C25H36O6/c1-14(26)31-17-6-8-23(2)16(11-17)4-5-19-20(23)12-21(27)24(3)18(7-9-25(19,24)29)15-10-22(28)30-13-15/h10,16-21,27,29H,4-9,11-13H2,1-3H3/t16-,17+,18-,19?,20?,21-,23+,24+,25+/m1/s1

InChI Key

BRPTXGUNXVNFHJ-KDLVOSJUSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CCC3C2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)C

Origin of Product

United States

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